

Fundamental Identification and Properties of N-Acryloylglycine

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Compound Focus: N-Acryloylglycine

CAS No.: 24599-25-5

Cat. No.: S663276

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N-Acryloylglycine (HMDB ID: HMDB0001843) is classified as an acyl glycine. Here are its core identifiers and properties [1]:

- **CAS Registry Number:** 24599-25-5
- **Chemical Formula:** C₅H₇NO₃
- **Average Molecular Weight:** 129.11 g/mol
- **IUPAC Name:** 2-(prop-2-enamido)acetic acid
- **SMILES:** OC(=O)CNC(=O)C=C

As a metabolite, it is produced through the action of the enzyme glycine N-acyltransferase (EC 2.3.1.13) and is found in normal human biofluids. While typically a minor metabolite, the excretion of certain acyl glycines can be elevated in some inborn errors of metabolism, providing diagnostic potential [1].

The table below summarizes key quantitative data for **N-Acryloylglycine**, including predicted and experimental physicochemical properties [1] [2] [3].

Property Category	Property Name	Value
Molecular Properties	Average Molecular Weight	129.11 g/mol
	Monoisotopic Molecular Weight	129.042593095 g/mol

Property Category	Property Name	Value
Experimental Properties	Melting Point	132-136 °C [3]
	Boiling Point	399.7 ± 34.0 °C (Predicted) [3]
	Density	1.209 ± 0.06 g/cm ³ (Predicted) [3]
Predicted Properties (ALOGPS)	Water Solubility	63.6 g/L
	logP (Partition Coefficient)	-0.28
Predicted Properties (ChemAxon)	pKa (Strongest Acidic)	3.84 [1]
	pKa (Strongest Basic)	-0.63 [1]
	Physiological Charge	-1 [1]

Biomedical Applications and Experimental Protocols

Recent cutting-edge research has moved beyond NAG's role as a metabolite, exploring its use as a monomer for synthesizing functional polymers and hydrogels with significant therapeutic potential. The following experimental protocols are derived from recent studies.

Synthesis of Neuroregenerative Hydrogel

This protocol outlines the creation of a terpolymer hydrogel for promoting nerve and blood vessel growth [4].

- **Objective:** To develop a biocompatible, biodegradable, and pH-responsive hydrogel, p (NAG - Ac - NAE), for vasculogenesis-assisted neurogenic applications.
- **Materials:**
 - **Monomers:** **N-Acryloylglycine** (NAG), Acrylamide (Ac), N-acryloyl-glutamate (NAE).
 - **Cross-linker:** Methylene bisacrylamide.

- **Initiator:** Ammonium persulfate (APS).
- **Methodology:**
 - Dissolve the monomers (NAG, Ac, NAE) in a suitable solvent.
 - Add the cross-linker and initiator (APS) to the solution.
 - Pour the mixture into a mold and allow polymerization to proceed.
- **Key Outcomes & Characterization:**
 - **Swelling Behavior:** The synthesized hydrogel exhibited an exceptionally high swelling ratio of **6188%** in aqueous media.
 - **Mechanical Stability:** The storage modulus (G') ranged from **2.3 to 2.7 kPa**, which is suitable for supporting neuronal growth.
 - **Biocompatibility:** Showed excellent compatibility with HUVEC (human umbilical vein endothelial cells) and promoted the proliferation of PC12 cells (a neuronal model) by **152.7 ± 13.7%**.
 - **Biological Activity:** The hydrogel demonstrated a preconditioning effect on neuronal cells under oxidative stress by scavenging reactive oxygen species (ROS) and upregulating key markers like HIF-1 α and VEGF, which are crucial for neurogenesis and angiogenesis.

Evaluation of Anti-Cancer Hydrogel Activity

This protocol describes the creation and testing of a copolymer for targeting heparanase-driven cancers [5].

- **Objective:** To synthesize and evaluate the anti-cancer efficacy of poly[(**N-acryloylglycine**)-co-(acrylamide)] p (NAG-co-Ac).
- **Computational Analysis:**
 - **Method:** Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory.
 - **Finding:** The introduction of acrylamide into the glycine-based polymer lowered the energy band gap, indicating increased biological activity.
- **Experimental Validation:**
 - **Molecular Docking:** The cross-linked polymer showed strong inhibition of the cancer-associated enzyme heparanase, with a docking score of approximately **-11.08 kcal mol⁻¹** at the HBDII binding domain.
 - **Circular Dichroism (CD):** A bathochromic shift in the CD spectrum confirmed interaction with heparanase and disturbance of the enzyme's secondary structure.
 - **Functional Assays:** The hydrogel exhibited anti-proliferative and anti-migratory effects on cancer cells, induced programmed cell death (apoptosis), and showed anti-angiogenic behavior.

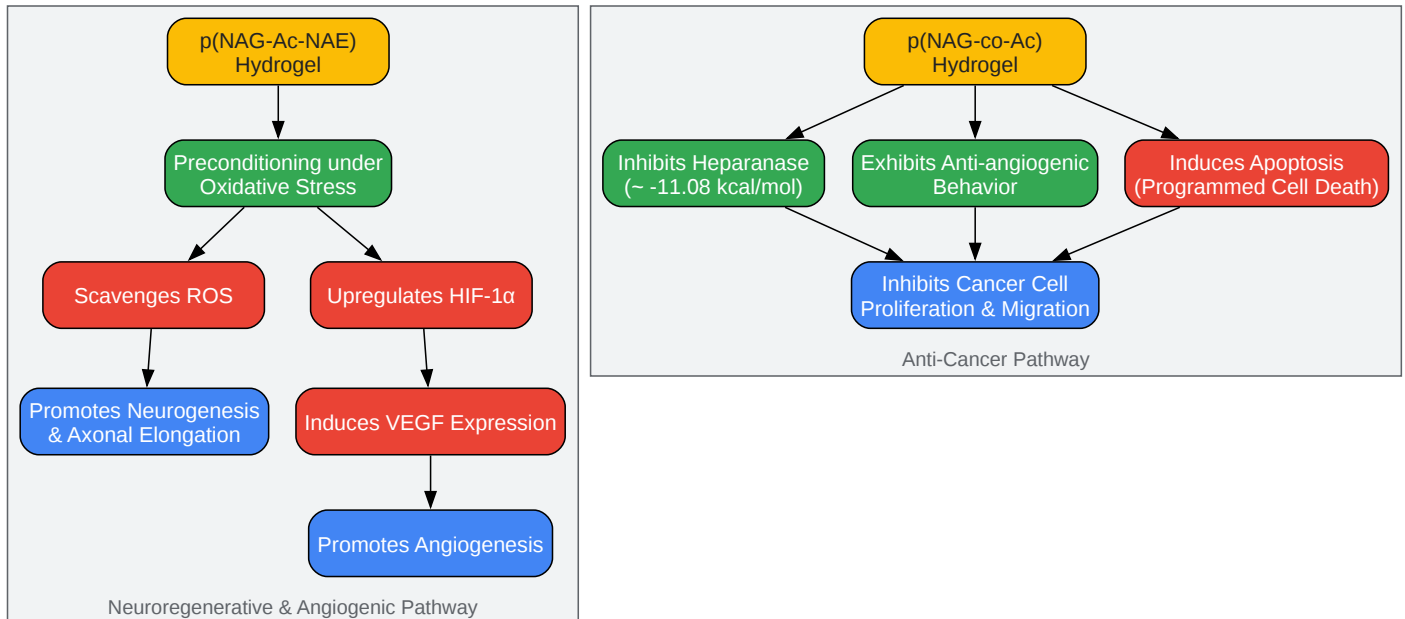
Organ-Targeted Drug Delivery System (OTDDS)

This protocol involves creating a library of copolymer nanoparticles for targeted drug delivery, specifically against Triple-Negative Breast Cancer (TNBC) [6].

- **Objective:** To design a library of p (NAG - co - NAPA) nanoparticles (NPs) for organ-specific drug delivery and TNBC treatment.
- **Materials:** Monomers **N-Acryloylglycine** (NAG) and N-acryloyl-L-phenylalanine methyl ester (NAPA).
- **Methodology:**
 - Synthesize a library of copolymers with varying NAG to NAPA ratios (p (NAG - co - NAPA) (x : y)).
 - Formulate the copolymers into nanoparticles.
 - Screen the NPs for organ-targeting specificity *in vivo*.
- **Key Findings:**
 - The NP formulation with a monomer ratio of **1:4 (NAG:NAPA)** and a size of **160–210 nm** showed the highest propensity to target breast tissue over other organs.
 - A combination of drugs (DHA and piperine) was loaded into the optimized NPs, achieving a therapeutic IC_{50} value of **350 $\mu\text{g mL}^{-1}$** against TNBC cells.

Mechanisms of Action and Signaling Pathways

The biological effects of NAG-based polymers, as revealed in the studies, involve multiple mechanisms. The diagram below synthesizes these pathways into a unified view of their neuroregenerative and anti-cancer actions.



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This diagram illustrates the dual biological pathways of NAG-based hydrogels, showing how different polymer structures elicit specific neuroregenerative or anti-cancer effects.

Conclusion and Future Perspectives

N-Acryloylglycine is a molecule of significant and growing interest. While its presence as a natural metabolite is well-established, its most promising applications lie in its polymerized form. The research demonstrates that **poly(N-acryloylglycine)-based materials are highly versatile**, enabling the development of:

- **Advanced Neuroregenerative Biomaterials** that actively promote nerve and blood vessel growth.
- **Novel Anti-Cancer Therapeutics** that inhibit key enzymes and cancer cell processes without additional drugs.
- **Precision Drug Delivery Systems** that can target specific organs like the breast for treating aggressive cancers.

The future of **N-Acryloylglycine** research is likely to focus on further refining these polymer systems for specific clinical applications, including combination therapies and personalized medicine approaches for complex diseases.

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